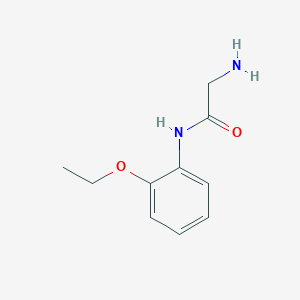

2-amino-N-(2-ethoxyphenyl)acetamide

Description

Contextual Overview of Acetamide (B32628) Derivatives in Chemical Research

The acetamide functional group is a prevalent structural motif in a vast array of organic compounds, including many pharmaceuticals. nih.gov Its presence is often associated with a diverse range of biological activities, making acetamide derivatives a fertile ground for medicinal chemistry research. galaxypub.co These compounds have been explored for their potential as anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and antitumor agents. galaxypub.coresearchgate.net The chemical versatility of the acetamide group allows for the synthesis of large libraries of compounds for screening, and its ability to form hydrogen bonds can be crucial for molecular recognition at biological targets. nih.gov

The development of new synthetic methodologies for creating amide bonds continues to be an active area of research, highlighting the sustained importance of this functional group in organic and medicinal chemistry. nih.gov Furthermore, the acetamide linkage is a key component in the design of prodrugs, which are inactive compounds that are metabolized in the body to release an active drug, a strategy often employed to improve pharmacokinetic properties. galaxypub.coarchivepp.comgalaxypub.co

Rationale for Investigating 2-Amino-N-(2-ethoxyphenyl)acetamide as a Molecular Scaffold

The specific compound, this compound, presents a unique combination of structural features that make it an intriguing candidate for medicinal chemistry research. The rationale for its investigation can be broken down by analyzing its constituent parts:

The Acetamide Core: As previously mentioned, the acetamide group provides a stable, versatile, and biologically relevant core structure. nih.govgalaxypub.co

The 2-Ethoxyphenyl Group: The presence of an ethoxy group on the phenyl ring can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.ai The position of this group (ortho) can also impact the molecule's conformation and its interaction with biological targets.

The Terminal Amino Group: The primary amino group introduces a basic center into the molecule, which can be crucial for forming salt forms with improved solubility and for establishing key interactions with acidic residues in enzyme active sites or receptors.

Scope and Research Objectives for Academic Inquiry into this compound

Given the limited specific research on this compound, a focused academic inquiry would likely encompass the following objectives:

Synthesis and Characterization: The initial and fundamental objective would be to develop an efficient and scalable synthesis route for this compound and its analogues. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm the structure and purity of the synthesized compounds. nih.gov

Exploration of Biological Activity: A primary goal would be to screen the compound and its derivatives for a wide range of biological activities. Based on the structural motifs present, initial screening could focus on areas such as:

Anti-inflammatory and Analgesic Activity: Given that many acetamide derivatives exhibit these properties, often through the inhibition of enzymes like cyclooxygenase (COX). archivepp.comgalaxypub.coarchivepp.com

Antimicrobial Activity: The N-phenylacetamide core suggests potential for antibacterial or antifungal effects. irejournals.com

Anticancer Activity: The antiproliferative potential against various cancer cell lines would be a valuable area of investigation. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic modification of the this compound scaffold would be crucial to understand how different structural features influence biological activity. This could involve:

Varying the substituents on the phenyl ring.

Modifying the length and nature of the alkyl chain of the ethoxy group.

Substituting the terminal amino group with other functional groups.

Computational and Mechanistic Studies: In silico studies, such as molecular docking, could be employed to predict the binding modes of these compounds with potential biological targets. researchgate.net Subsequent in vitro and in vivo experiments would aim to elucidate the mechanism of action of any promising lead compounds.

The following table outlines potential research directions and the types of data that would be generated:

| Research Area | Specific Objectives | Data to be Generated |

| Chemical Synthesis | Develop and optimize a synthetic route. | Reaction yields, spectroscopic data (¹H NMR, ¹³C NMR), mass spectrometry data, purity data (HPLC). |

| Biological Screening | Evaluate a range of biological activities. | IC₅₀/EC₅₀ values for various assays (e.g., enzyme inhibition, cell viability), minimum inhibitory concentrations (MICs) for antimicrobial assays. |

| Structure-Activity Relationship | Synthesize and test a library of analogues. | A matrix of compound structures and their corresponding biological activities. |

| Mechanistic Studies | Identify the biological target and mechanism of action. | Enzyme kinetics data, gene expression data, results from in vivo models. |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOQRDDQEBCMAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N 2 Ethoxyphenyl Acetamide and Its Precursors

Strategies for the Direct Synthesis of 2-Amino-N-(2-ethoxyphenyl)acetamide

The most direct synthetic route to this compound typically involves a two-step process starting from 2-ethoxyaniline.

Formation of a Haloacetamide Intermediate: The first step is the N-acylation of 2-ethoxyaniline with a haloacetyl halide. Chloroacetyl chloride or bromoacetyl bromide are common reagents for this transformation. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct. This yields the key intermediate, 2-chloro-N-(2-ethoxyphenyl)acetamide or 2-bromo-N-(2-ethoxyphenyl)acetamide. ijpsr.infoepa.gov

Amination of the Haloacetamide: The second step involves a nucleophilic substitution of the halogen atom by an amino group. This can be achieved by various methods:

Reaction with Ammonia (B1221849): Treating the haloacetamide intermediate with ammonia provides the desired aminoacetamide.

Gabriel Synthesis: Using potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis offers a classic method for introducing a primary amine.

Azide (B81097) Reduction: A common and effective method involves reacting the haloacetamide with sodium azide to form an azido (B1232118) intermediate (2-azido-N-(2-ethoxyphenyl)acetamide), which is then reduced to the primary amine. google.com Stannous chloride or catalytic hydrogenation are effective reducing agents for this purpose. google.com

A patent for a related compound, (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, details a similar sequence involving acylation with a haloacetyl chloride, followed by conversion to an azide and subsequent reduction. google.com

Synthesis of Key Intermediates and Related N-(2-ethoxyphenyl)acetamide Structures

The synthesis of various intermediates and structural isomers is crucial for accessing a wide range of related compounds and for developing versatile synthetic routes.

The preparation of α-haloacetamide derivatives is a cornerstone for the synthesis of the target compound and its analogues. For instance, 2-Bromo-N-(2-ethoxyphenyl)acetamide serves as a key building block. Its synthesis is analogous to that of its isomers, such as 2-Bromo-N-(3-ethoxyphenyl)acetamide, which is prepared by reacting 3-ethoxyaniline (B147397) with bromoacetyl bromide in the presence of a base like triethylamine (B128534). This method is directly applicable to the synthesis of the 2-ethoxy isomer from 2-ethoxyaniline.

The synthesis of the parent compound, N-(2-ethoxyphenyl)acetamide, is achieved through the acetylation of 2-ethoxyaniline, for which acetic anhydride (B1165640) is a common reagent. nist.govsigmaaldrich.com

N-Aryl-2-bromoacetamides are versatile intermediates in organic synthesis. researchgate.net A general and widely used method for their preparation involves the reaction of a primary or secondary arylamine with bromoacetyl bromide or bromoacetyl chloride. wiley-vch.de

The reaction is typically performed in an inert solvent, such as dichloromethane (B109758), at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. wiley-vch.de A base, commonly pyridine (B92270) or triethylamine, is added to scavenge the hydrobromic acid generated during the reaction. wiley-vch.de The bromoacetyl bromide reagent itself can be prepared by reacting acetic acid with bromine in the presence of red phosphorus. prepchem.com

Table 1: General Conditions for N-Aryl-2-bromoacetamide Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Amine Substrate | Aromatic Amine (e.g., Aniline) | wiley-vch.de |

| Acylating Agent | Bromoacetyl bromide or chloride | wiley-vch.de |

| Solvent | Dichloromethane | wiley-vch.de |

| Base | Pyridine | wiley-vch.de |

| Temperature | 0 °C to room temperature | wiley-vch.de |

The synthesis of isomers like N-(2-amino-4-ethoxyphenyl)acetamide requires regioselective introduction of functional groups onto the aromatic ring. A plausible route to this compound would start from the commercially available N-(4-ethoxyphenyl)acetamide (phenacetin). wikipedia.org The synthesis would involve:

Nitration: Electrophilic nitration of N-(4-ethoxyphenyl)acetamide. The directing effects of the ethoxy (ortho-, para-directing) and acetamido (ortho-, para-directing) groups would lead to the introduction of a nitro group, likely at the 3-position or 2-position.

Reduction: Subsequent reduction of the nitro group to an amine using standard methods, such as catalytic hydrogenation or metal-acid reduction (e.g., Sn/HCl), would yield the final product.

The synthesis of the starting material, phenacetin, can be accomplished via the Williamson ether synthesis from paracetamol and ethyl iodide. wikipedia.org

More complex synthetic routes have been developed to produce a variety of acetamide (B32628) derivatives. These routes often use a haloacetamide intermediate which undergoes further chemical transformations. google.com

For example, 2-chloro-N-aryl acetamides can be used to synthesize other functionalized molecules. A reported synthesis involves reacting 2-chloro-N-(4-methoxyphenyl)acetamide with sodium methacrylate (B99206) to produce a methacrylate monomer, demonstrating the utility of the chloroacetamide as a reactive intermediate for building larger structures. researchgate.net In another instance, 2-chloro-N-phenylacetamide was reacted with benzenesulfonylguanidine in the presence of a base to synthesize N-phenyl-2-(phenylsulfanyl)acetamide, showcasing a method to introduce a sulfur-based functional group. nih.gov

A patented multi-step process for a related amino-hydroxy acetamide involves the reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine, followed by acylation with chloroacetyl chloride, reaction with sodium azide, and two subsequent selective reduction steps to obtain the final product. google.com This highlights the modularity of acetamide synthesis, allowing for the incorporation of various functional groups through a sequence of well-established reactions.

Mechanistic Aspects and Optimization Considerations in Synthesis

The primary reaction in these syntheses is the nucleophilic acyl substitution that forms the amide bond. When an amine attacks a haloacetyl halide, the reaction proceeds via a tetrahedral intermediate which then collapses, expelling the halide ion. The presence of a non-nucleophilic base is crucial to neutralize the generated acid (e.g., HCl or HBr), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The second key reaction is the nucleophilic substitution of the halogen on the α-carbon. When using sodium azide, the reaction follows an SN2 mechanism, where the azide ion displaces the halide. The subsequent reduction of the azide to an amine is typically performed with reagents like SnCl₂ or through catalytic hydrogenation, which proceeds via nitrene intermediates.

Table 2: Optimization Parameters for Acetamide Synthesis

| Parameter | Considerations for Optimization | Reference |

|---|---|---|

| Solvent | Aprotic solvents like dichloromethane or toluene (B28343) are often preferred for acylation to avoid side reactions. | wiley-vch.dechemicalbook.com |

| Base | Pyridine or triethylamine are common for acylations. The choice can affect reaction rates and ease of purification. | wiley-vch.degoogle.com |

| Temperature | Acylation is often started at 0 °C to control the initial exotherm. Amination or azide displacement steps may require heating to proceed at a reasonable rate. | google.comwiley-vch.de |

| Reagents | Bromoacetyl halides are more reactive than chloroacetyl halides but may be more expensive. The choice of aminating agent (ammonia vs. azide/reduction) can impact yield and purification strategies. | google.com |

| Catalyst | For azide displacement, a catalyst like potassium iodide can be added to increase the reaction rate by in-situ formation of the more reactive iodoacetamide. | google.com |

Optimization involves balancing reaction time, temperature, and reagent stoichiometry to maximize the yield of the desired product while minimizing the formation of byproducts, such as dialkylated amines or hydrolysis products.

Role of Specific Reagents and Catalysts in Acetamide Formation

The formation of the acetamide group is a critical step in the synthesis of this compound. This transformation often involves the use of specific reagents and catalysts that facilitate the reaction between an amine and an acylating agent. Key players in this process include bromoacetyl bromide, hexamine, and triethylamine.

Bromoacetyl bromide is a highly reactive compound that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. guidechem.com It is often used in acylation reactions, where it introduces the bromoacetyl group to a nucleophile. researchgate.net In the context of acetamide synthesis, bromoacetyl bromide can react with an appropriate amine to form a bromoacetamide derivative. researchgate.netirejournals.com This intermediate can then be further transformed to yield the desired this compound. The high reactivity of bromoacetyl bromide is due to the presence of two bromine atoms, which makes it an effective acylating agent but also necessitates careful handling due to its sensitivity to moisture. guidechem.comgoogle.com

Hexamine , also known as methenamine (B1676377) or urotropine, is a versatile heterocyclic organic compound with a cage-like structure. wikipedia.org In organic synthesis, it has multiple applications, including the Duff reaction, the Sommelet reaction, and the Delepine reaction for the synthesis of amines from alkyl halides. wikipedia.org In the synthesis of amino acetamides, hexamine can be used in a process where it reacts with a bromoethanone derivative to form an aminomethanone intermediate. google.com This method provides an efficient route to introduce the amino group. google.comdeepdyve.com

Triethylamine (Et3N) is a commonly used organic base in a wide range of chemical reactions. wikipedia.orgalphachem.bizyoutube.com Its primary role in acetamide synthesis is to act as an acid scavenger. wikipedia.orgyoutube.com For instance, when an acyl chloride like bromoacetyl bromide reacts with an amine, hydrogen chloride (HCl) is produced as a byproduct. wikipedia.orgyoutube.com Triethylamine neutralizes this HCl, forming triethylammonium (B8662869) chloride, which prevents the protonation of the amine reactant and allows the reaction to proceed to completion. wikipedia.orgyoutube.com It is also used as a catalyst in various reactions, including the formation of esters and amides. wikipedia.orgalphachem.biz The purity of triethylamine is important, as the presence of water can lead to the hydrolysis of the acyl chloride, reducing the yield of the desired amide. mit.edu

| Reagent/Catalyst | Chemical Formula | Primary Role in Synthesis | Key Properties |

|---|---|---|---|

| Bromoacetyl bromide | C2H2Br2O | Acylating agent for introducing the bromoacetyl group. researchgate.netirejournals.com | Highly reactive, sensitive to moisture. guidechem.com |

| Hexamine | (CH2)6N4 | Reagent for the introduction of the amino group. wikipedia.orggoogle.com | Versatile reagent in various named reactions. wikipedia.org |

| Triethylamine | N(CH2CH3)3 | Acid scavenger to neutralize HCl byproduct. wikipedia.orgyoutube.com | Commonly used organic base, catalyst. wikipedia.orgalphachem.biz |

Investigation of Solvent Systems and Reaction Condition Effects on Yield and Purity

The choice of solvent and the control of reaction conditions such as temperature and time are critical factors that significantly impact the yield and purity of this compound.

Solvent Systems: The solvent plays a crucial role in dissolving reactants, influencing reaction rates, and in some cases, determining the reaction pathway. For the synthesis of related acetamide derivatives, a variety of organic solvents have been employed. These include:

Dichloromethane: A common solvent for reactions involving bromoacetyl bromide and triethylamine. guidechem.com

Acetonitrile: Used in reactions for the synthesis of 2-(alkylamino)acetamides. researchgate.net

Tetrahydrofuran (THF): Can be used, sometimes in combination with water, to enhance reaction speed. google.com

Esters (e.g., ethyl acetate, isopropyl acetate): These are often used as water-immiscible solvents. google.com

Alcohols (e.g., methanol, ethanol): Can be used as solvents in certain acylation reactions. google.com

The solubility of the product in the chosen solvent is a key consideration. For instance, low solubility of the product in a particular solvent can facilitate its crystallization and isolation. google.com Conversely, the presence of water in some solvent systems can lead to undesirable side reactions and lower yields. google.com

Reaction Conditions:

Temperature: Reactions for the formation of acetamides are often conducted at specific temperatures to control the reaction rate and minimize byproduct formation. Temperatures can range from 0°C during the addition of reactive reagents like bromoacetyl bromide to room temperature or elevated temperatures to drive the reaction to completion. guidechem.comgoogle.com For instance, some acylation reactions are carried out at temperatures between 20-70°C. google.com

Reaction Time: The duration of the reaction is another important parameter. Reaction progress is often monitored using techniques like thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to determine the optimal reaction time, which can range from minutes to several hours. google.comgoogle.com

The interplay between the solvent system and reaction conditions is complex. For example, a novel solvent system comprising Tetrahydrofuran and water has been shown to significantly increase the speed of the reaction for forming an aminomethanone intermediate, completing in 30 minutes compared to 24 hours in other systems. google.com

| Parameter | Influence on Synthesis | Examples of Conditions |

|---|---|---|

| Solvent | Affects solubility of reactants, reaction rate, and product isolation. google.com | Dichloromethane, Acetonitrile, Tetrahydrofuran, Ethyl Acetate. guidechem.comgoogle.comresearchgate.netgoogle.com |

| Temperature | Controls reaction rate and minimizes side reactions. | 0°C for addition of reactive reagents, 20-70°C for acylation. guidechem.comgoogle.com |

| Reaction Time | Determines the extent of reaction completion. | Can range from 30 minutes to 24 hours. google.com |

Isolation and Purification Techniques

After the synthesis of this compound is complete, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, byproducts, and other impurities. Common techniques employed for this purpose include recrystallization and filtration.

Recrystallization is a widely used technique for purifying solid organic compounds. chemicalbook.com The principle behind recrystallization is the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization include acetone, benzene (B151609), ethyl acetate, and chloroform. chemicalbook.com

Filtration is a mechanical method used to separate a solid from a liquid. In the context of purification, it is often used in conjunction with recrystallization. After the crystals have formed, they are collected by filtration, typically using a Buchner funnel and a filter flask under vacuum. mit.edu The collected solid is then washed with a small amount of cold solvent to remove any remaining impurities. The process of treating a solid with a solvent in which it is not soluble to dissolve impurities is known as trituration, which can be followed by filtration. mit.edu

The purity of the final product can be assessed by various analytical methods, including melting point determination and chromatographic techniques. mit.eduorgsyn.org

Advanced Spectroscopic and Crystallographic Elucidation of 2 Amino N 2 Ethoxyphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework of 2-amino-N-(2-ethoxyphenyl)acetamide.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis and Chemical Shift Interpretation

Proton NMR (¹H-NMR) spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a given proton.

The aromatic protons on the ethoxy-substituted phenyl ring typically appear in the range of 6.8 to 8.4 ppm. chemicalbook.com The specific positions of these peaks are influenced by the ortho- and meta-directing effects of the ethoxy and acetamido groups. The proton of the amide (N-H) group is often observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration, generally falling within the 5.0 to 8.5 ppm range. orgchemboulder.com

The protons of the ethoxy group exhibit a characteristic ethyl pattern. The quartet corresponding to the methylene (B1212753) protons (-O-CH₂-) is typically found further downfield, around 3.3-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. orgchemboulder.com The triplet of the methyl protons (-CH₃) of the ethoxy group appears more upfield, generally in the region of 1.2-1.5 ppm. orgchemboulder.com

The protons of the acetyl methyl group (-CO-CH₃) give rise to a sharp singlet, typically observed around 2.1 ppm. chemicalbook.comthermofisher.com The methylene protons of the aminoacetamide moiety (-NH-CO-CH₂-NH₂) would also produce a distinct signal.

Interactive Data Table: ¹H-NMR Chemical Shifts for this compound Analogs

Note: The following table presents typical chemical shift ranges for protons in environments similar to those in this compound, based on data from related compounds.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 6.8 - 8.4 | Multiplet |

| Amide (N-H) | 5.0 - 8.5 | Broad Singlet |

| Ethoxy (-O-CH₂-) | 3.3 - 4.0 | Quartet |

| Acetyl (-CO-CH₃) | ~2.1 | Singlet |

| Ethoxy (-CH₃) | 1.2 - 1.5 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides complementary information to ¹H-NMR by detailing the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and chemical environment.

The carbonyl carbon of the amide group is typically the most downfield signal, appearing in the range of 160-180 ppm. The aromatic carbons exhibit signals between 110 and 160 ppm. The carbon atom of the phenyl ring bearing the ethoxy group (C-O) is found in the more downfield portion of this range, while the other aromatic carbons resonate at slightly higher fields.

The carbon of the ethoxy methylene group (-O-CH₂) typically appears around 60-70 ppm. The carbon of the acetyl methyl group (-CO-CH₃) and the ethoxy methyl group (-CH₃) are found in the upfield region of the spectrum, generally between 10 and 30 ppm. hmdb.caresearchgate.net

Interactive Data Table: ¹³C-NMR Chemical Shifts for this compound Analogs

Note: This table shows representative ¹³C-NMR chemical shift ranges for carbon environments analogous to those in this compound.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 180 |

| Aromatic (C-O) | 140 - 160 |

| Aromatic (C-H, C-N) | 110 - 140 |

| Ethoxy (-O-CH₂) | 60 - 70 |

| Acetyl (-CH₃) | 20 - 30 |

| Ethoxy (-CH₃) | 10 - 20 |

Methodological Approaches to Address NMR Spectral Inconsistencies

In some instances, NMR spectra can present challenges such as overlapping signals or peak broadening. Several methodological approaches can be employed to resolve these inconsistencies. The use of higher-field NMR spectrometers can improve signal dispersion and resolve overlapping multiplets. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, respectively.

Paramagnetic lanthanide shift reagents can also be utilized to simplify complex spectra by inducing significant shifts in the signals of nearby nuclei, aiding in their assignment. ucl.ac.uk Furthermore, variations in solvent, temperature, and pH can be systematically explored to resolve ambiguities, as these factors can influence chemical shifts and the rates of chemical exchange processes, such as proton exchange on the amide and amine groups. mdpi.com For instance, the broadness of the N-H signal can sometimes be sharpened by changing the solvent or by deuteration. thermofisher.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional moieties. nist.gov

The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) groups typically appear in the region of 3500-3200 cm⁻¹. orgchemboulder.comnih.gov The primary amine usually shows two bands in this region, corresponding to symmetric and asymmetric stretching, while the secondary amide shows a single band. The C=O stretching vibration of the amide group (Amide I band) is a strong, sharp absorption that is typically observed in the range of 1680-1630 cm⁻¹. researchgate.net

The C-N stretching vibrations of the amide and amine groups appear in the 1400-1000 cm⁻¹ region. The aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ range. The C-O stretching vibrations of the ethoxy group are typically found between 1260 and 1000 cm⁻¹. researchgate.net Aliphatic C-H stretching vibrations from the methyl and methylene groups are observed in the 3000-2850 cm⁻¹ region. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amine/Amide (N-H) | Stretch | 3500 - 3200 |

| Aliphatic (C-H) | Stretch | 3000 - 2850 |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1630 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Ether (C-O) | Stretch | 1260 - 1000 |

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. nist.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation of the molecular ion under electron ionization (EI) or other ionization methods provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the ethoxy group, cleavage of the amide bond, and fragmentation of the aminoacetamide side chain. The analysis of these fragment ions helps to piece together the structure of the parent molecule. For instance, the loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃) are common fragmentation pathways for ethoxy-substituted aromatic compounds. Cleavage of the C-N bond in the amide linkage is also a characteristic fragmentation. nih.gov

X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

X-ray diffraction analysis of a single crystal of this compound can provide the most definitive three-dimensional structure of the molecule in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the conformation of the molecule, including the planarity of the aromatic ring and the orientation of the ethoxy and aminoacetamide substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The primary amine and the amide group are capable of acting as both hydrogen bond donors and acceptors, potentially leading to the formation of extended supramolecular networks. The crystal structure of a related compound, 2-Chloro-N-(2,4-dinitrophenyl) acetamide (B32628), revealed intramolecular hydrogen bonding. researchgate.net Similarly, the structure of N-(4-Amino-2-methoxyphenyl)acetamide has been determined by single-crystal X-ray study. researchgate.net These interactions are crucial for understanding the physical properties of the compound in its solid form.

Crystal Structure Determination and Conformational Analysis

The precise three-dimensional arrangement of atoms in a crystalline solid is determined through single-crystal X-ray diffraction. Although a specific crystallographic study for this compound has not been reported, the analysis of related structures, such as N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide and N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, offers significant insights. For these analogous compounds, X-ray diffraction data has confirmed their molecular structures and provided detailed information on bond lengths, bond angles, and torsion angles. nih.govnih.gov

In the absence of experimental data, computational methods like Density Functional Theory (DFT) are invaluable for predicting the stable conformations of a molecule. nih.govcyberleninka.ru Conformational analysis of this compound would involve the investigation of the rotational barriers around several key single bonds. The flexibility of the molecule is primarily determined by the torsion angles involving the ethoxy group, the acetamide linker, and the phenyl ring.

A theoretical conformational analysis would likely reveal multiple low-energy conformers. The relative orientation of the 2-ethoxyphenyl group and the acetamide moiety is a crucial factor. The presence of the primary amino group and the ethoxy group on the phenyl ring introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the preferred conformation. For instance, a hydrogen bond could potentially form between the amino group's hydrogen and the ether oxygen of the ethoxy group, or with the carbonyl oxygen of the acetamide group, leading to a more planar and rigid structure. Studies on similar molecules have indeed shown that intramolecular hydrogen bonds can stabilize specific conformations.

The table below outlines the key dihedral angles that would be the focus of a conformational analysis for this compound.

| Dihedral Angle | Description | Expected Influence on Conformation |

| C(aryl)-O-C(ethyl)-C(methyl) | Rotation of the ethyl group | Can adopt different staggered conformations. |

| C(aryl)-C(aryl)-N-C(carbonyl) | Orientation of the acetamide group relative to the phenyl ring | A key determinant of the overall molecular shape. |

| C(aryl)-N-C(carbonyl)-C(methylene) | Planarity of the amide bond | Amide bonds generally exhibit a high degree of planarity. |

| N-C(carbonyl)-C(methylene)-N(amino) | Orientation of the terminal amino group | Influences potential for inter- and intramolecular hydrogen bonding. |

This table is a representation of the key parameters for a theoretical conformational analysis.

Analysis of Intermolecular Interactions in the Crystalline State, including Hydrogen Bonding

The crystalline packing of this compound would be significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. The molecule possesses multiple hydrogen bond donors (the N-H groups of the primary amine and the secondary amide) and acceptors (the carbonyl oxygen of the amide, the ether oxygen of the ethoxy group, and the nitrogen of the primary amine).

Based on the analysis of similar crystal structures, a variety of hydrogen bonding motifs can be anticipated. nih.govnih.gov These interactions are crucial in stabilizing the crystal lattice. The primary amino group and the amide group are particularly important in forming robust hydrogen bond networks.

Expected Hydrogen Bonding Interactions:

N-H···O=C: The amide N-H group is a strong hydrogen bond donor and is expected to form strong hydrogen bonds with the carbonyl oxygen of an adjacent molecule. This is a very common and stabilizing interaction in acetamide derivatives, often leading to the formation of chains or layers.

N(amino)-H···O=C: The hydrogens of the primary amino group can also participate in hydrogen bonding with the amide carbonyl oxygen of neighboring molecules.

N(amino)-H···N(amino): The primary amino group can act as both a hydrogen bond donor and acceptor, potentially forming hydrogen bonds with the amino group of another molecule.

N-H···O(ethoxy): The amide N-H or the amino N-H could form hydrogen bonds with the ether oxygen of the ethoxy group on a neighboring molecule.

C-H···O and C-H···π interactions: The aromatic and aliphatic C-H groups can act as weak hydrogen bond donors to the oxygen atoms or the π-system of the aromatic ring of adjacent molecules.

π-π stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal packing.

The table below summarizes the potential intermolecular interactions and their likely contribution to the crystal packing of this compound, based on findings for analogous compounds.

| Interaction Type | Donor | Acceptor | Probable Role in Crystal Packing |

| Strong Hydrogen Bond | Amide N-H | Carbonyl Oxygen | Formation of primary structural motifs like chains or dimers. |

| Strong Hydrogen Bond | Amino N-H | Carbonyl Oxygen | Cross-linking of primary motifs. |

| Moderate Hydrogen Bond | Amino N-H | Ether Oxygen | Contribution to a 3D network. |

| Moderate Hydrogen Bond | Amino N-H | Amino Nitrogen | Formation of secondary structural motifs. |

| Weak Interaction | C-H | Oxygen/π-system | Further stabilization of the crystal lattice. |

| Stacking Interaction | Phenyl Ring | Phenyl Ring | Contribution to close packing. |

This table is a predictive summary based on the analysis of functionally related molecules.

Computational Chemistry and Molecular Modeling Studies of 2 Amino N 2 Ethoxyphenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed understanding of the fundamental properties of a molecule, such as its geometry, electronic distribution, and reactivity. These theoretical approaches are crucial for predicting how 2-amino-N-(2-ethoxyphenyl)acetamide will behave in chemical reactions and biological systems.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For acetamide (B32628) derivatives, DFT calculations are instrumental in understanding their molecular orbitals, electron density distribution, and reactivity patterns. cyberleninka.ru These calculations can help in the rational design of synthetic routes by predicting stable molecular geometries and reaction energetics. cyberleninka.ru Studies on related acetamide compounds have demonstrated the power of DFT in correlating theoretical parameters with experimental findings, such as spectroscopic data. nih.gov The application of DFT provides a foundational understanding of the molecule's intrinsic properties, which is essential for interpreting its chemical behavior and biological activity. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For compounds like this compound, FMO analysis helps to predict which parts of the molecule are more likely to participate in chemical reactions. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. youtube.com For this compound, the MEP map would identify the electron-rich areas, such as the oxygen and nitrogen atoms, as likely sites for interaction with positively charged species. Conversely, electron-deficient regions, often around hydrogen atoms, would be identified as sites for nucleophilic interaction. This information is crucial for understanding intermolecular interactions, including those with biological receptors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. chemrevlett.com This method is widely used in drug discovery to screen for potential inhibitors and to understand the molecular basis of their activity. researchgate.net

Molecular docking simulations have been employed to investigate the potential of this compound and its derivatives to interact with the active sites of various enzymes implicated in disease. These studies predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex.

Neuraminidase: As a key enzyme in the life cycle of the influenza virus, neuraminidase is a major target for antiviral drugs. nih.govnih.gov Molecular docking studies can predict how acetamide derivatives might bind to the active site of neuraminidase, potentially inhibiting its function. hep.com.cnchemrxiv.orgmdpi.com

Methyltransferase: DNA methyltransferases (DNMTs) are enzymes that play a crucial role in gene regulation and are targets for anticancer therapies. nih.gov Docking simulations can elucidate the binding modes of small molecules like this compound within the catalytic domain of DNMTs. nih.gov

Proteases: Proteases are involved in a wide range of physiological processes and are targets for various therapeutic areas. nih.govmdpi.com In silico docking can predict the interactions between acetamide derivatives and the active sites of proteases, such as those from viruses or those involved in cancer. mdpi.comluc.edu

GSK3β: Glycogen synthase kinase 3 beta (GSK3β) is an enzyme implicated in several diseases, including neurodegenerative disorders and diabetes. Molecular docking studies can help in identifying potential inhibitors of GSK3β by predicting their binding conformations and affinities.

Table 1: Predicted Binding Affinities of this compound with Various Enzyme Targets

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| Neuraminidase | Data not available in search results | Data not available in search results |

| Methyltransferase | Data not available in search results | Data not available in search results |

| Proteases | Data not available in search results | Data not available in search results |

| GSK3β | Data not available in search results | Data not available in search results |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide |

| 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide |

Elucidation of Key Intermolecular Interactions, such as Hydrogen Bonding and Hydrophobic Contacts

A comprehensive analysis of the key intermolecular interactions for this compound has not been published. Such a study would typically involve using molecular modeling software to identify the potential hydrogen bond donors and acceptors on the molecule, as well as its hydrophobic regions. The primary amine (-NH2), the amide group (-NH-C=O), and the ethoxy group (-O-CH2CH3) would be key features for forming hydrogen bonds and engaging in hydrophobic and electrostatic interactions with biological targets. Lacking specific studies, a detailed list or table of these interactions cannot be provided.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of such models requires a dataset of structurally similar compounds with measured biological activities, which is not available for a series focused on this compound.

Development and Validation of 2D-QSAR and 3D-QSAR Models

There are no published 2D-QSAR or 3D-QSAR models specifically developed and validated for this compound and its analogues. The creation of such models would necessitate the synthesis and biological testing of a series of related compounds to generate the necessary data for model building and validation. Statistical parameters, which are crucial for assessing the robustness and predictive power of QSAR models, are therefore not available.

Predictive Modeling for In Vitro Biological Response and Lead Compound Identification

In the absence of established QSAR models, predictive modeling for the in vitro biological response of this compound cannot be performed. Consequently, its potential as a lead compound based on such computational predictions has not been established in the scientific literature.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. epa.govnih.gov These simulations can provide detailed information on the conformational flexibility of a molecule and the dynamics of its interactions with a biological target. epa.govnih.gov However, no specific MD simulation studies for this compound have been reported. Such research would be valuable for understanding its structural stability and how it might dynamically interact within a protein's binding site, but the data from such investigations are not currently available.

In Vitro Biological Activity and Proposed Mechanisms of Action for 2 Amino N 2 Ethoxyphenyl Acetamide and Relevant Analogues

Enzyme Inhibition Studies (In Vitro Assays)

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. The acetamide (B32628) scaffold, particularly the N-phenylacetamide core, has been identified as a versatile pharmacophore, appearing in various approved drugs. irejournals.com Derivatives of this scaffold, including phenoxyacetamides and other related structures, have been the subject of numerous in vitro screening campaigns to identify novel enzyme inhibitors.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govfrontiersin.org Inhibition of these enzymes, particularly AChE, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. frontiersin.orgresearchgate.net

Research into N-substituted derivatives of brominated 2-phenitidine (2-ethoxyaniline), a close structural relative of the article's subject compound, has shown notable inhibitory activity against both AChE and BChE. nih.gov For instance, derivatives such as N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide and N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide were identified as effective BChE inhibitors. nih.gov

Furthermore, a series of 2-phenoxy-N-substituted-acetamide derivatives demonstrated selective inhibition of AChE over BChE, with activities comparable to the established drug rivastigmine. dergipark.org.tr This selectivity is a significant finding, as the precise contribution of BChE inhibition to therapeutic outcomes is still under investigation. researchgate.net

Table 1: In Vitro Cholinesterase Inhibition by Analogues

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide | Butyrylcholinesterase (BChE) | 42.21 ± 0.25 | nih.gov |

| N-(2-Bromoethyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide | Butyrylcholinesterase (BChE) | 45.31 ± 0.17 | nih.gov |

| Eserine (Reference) | Butyrylcholinesterase (BChE) | 0.85 ± 0.0001 | nih.gov |

| 2-Phenoxy-N-substituted-acetamides | Acetylcholinesterase (AChE) | Activity comparable to Rivastigmine | dergipark.org.tr |

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable glucose in the small intestine. nih.gov Inhibiting this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making it a validated target for the management of type 2 diabetes mellitus. nih.gov

While natural products are a significant source of α-glucosidase inhibitors, synthetic compounds based on various scaffolds are actively being explored. nih.gov A study on new phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides revealed potent α-glucosidase inhibitory activity, with many compounds in the series surpassing the potency of the standard drug, acarbose. nih.gov Specifically, compounds 11j and 11i from this series were the most effective, with IC₅₀ values of 45.26 ± 0.03 µM and 46.25 ± 0.89 µM, respectively, compared to acarbose's IC₅₀ of 750.1 ± 0.23 µM. nih.gov Another synthetic acetamide derivative, FA2 , also demonstrated potent, non-competitive inhibition of α-glucosidase with an IC₅₀ value of 5.17 ± 0.28 μM. dovepress.com

Table 2: In Vitro α-Glucosidase Inhibition by Acetamide Analogues

| Compound | IC₅₀ (µM) | Type of Inhibition | Reference |

|---|---|---|---|

| Compound 11j (Phthalimide-phenoxy-triazole-N-phenylacetamide) | 45.26 ± 0.03 | Not specified | nih.gov |

| Compound 11i (Phthalimide-phenoxy-triazole-N-phenylacetamide) | 46.25 ± 0.89 | Not specified | nih.gov |

| Compound FA2 (2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide) | 5.17 ± 0.28 | Non-competitive | dovepress.com |

| Acarbose (Reference) | 750.1 ± 0.23 | Not specified | nih.gov |

Urease Inhibition: Ureases are metalloenzymes that catalyze the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov In medicine, urease produced by bacteria like Helicobacter pylori is a significant virulence factor, neutralizing stomach acid and contributing to gastritis, ulcers, and an increased risk of gastric cancer. nih.gov Therefore, urease inhibitors are of considerable interest. In vitro assays using purified urease, often from the jack bean (Canavalia ensiformis), are standard for screening potential inhibitors. nih.gov Studies on thiourea (B124793) and its derivatives have shown that these compounds can effectively inhibit urease activity by interacting with the nickel ions in the enzyme's active site. nih.gov This suggests that other scaffolds capable of metal chelation, potentially including certain acetamide derivatives, could be explored for urease inhibitory activity.

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). nih.govnih.gov Overexpression of LSD1 is linked to various cancers, making it an attractive therapeutic target. nih.gov The catalytic mechanism of LSD1 is similar to that of monoamine oxidases (MAOs), and consequently, some MAO inhibitors also show activity against LSD1. nih.gov

Inhibitors of LSD1 can be either reversible or irreversible. nih.gov A novel, potent, and reversible LSD1 inhibitor, designated as compound 14 , was developed through a molecular hybridization strategy and demonstrated an IC₅₀ value of 0.18 µM in vitro. nih.gov Comprehensive studies characterizing various small molecule LSD1 inhibitors have highlighted significant differences in potency and selectivity among them. researchgate.net For example, the clinical candidate iadademstat (B609776) (ORY-1001) was found to be the most potent among the compounds tested in one study. researchgate.net The development of such compounds indicates that targeted synthesis of small molecules, including those based on an acetamide framework, could yield effective LSD1 inhibitors for oncological applications.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). mdpi.com MMP-9, also known as gelatinase B, is particularly implicated in cancer progression, where its elevated activity is associated with tumor invasion, metastasis, and angiogenesis. mdpi.comnih.govplos.org Consequently, inhibitors of MMP-9 are considered promising anti-cancer agents. nih.gov

In vitro studies have confirmed that phenoxyacetamide derivatives can inhibit cancer cell migration and invasion by targeting MMP-9 activity. nih.gov For example, one phenoxyacetamide derivative was found to be the most effective compound against HepG2 hepatocellular cancer cells, with an IC₅₀ of 6.9 ± 0.7 μM, and was shown to prevent metastasis by inhibiting MMP-9. nih.gov Other studies using various inhibitors have demonstrated that reducing MMP-9 activity leads to decreased cell migration and angiogenesis in models of retinoblastoma and other cancers. nih.gov The antioxidant quercetin (B1663063) has also been shown through in vitro assays and in silico docking to inhibit MMP-9 activity by binding to its active site. researchgate.net

Table 3: In Vitro MMP-9 Inhibition by Analogues

| Compound/Agent | Effect on MMP-9 | Cell Line/Model | Reference |

|---|---|---|---|

| Phenoxyacetamide derivative | Inhibition of MMP-9 activity | HepG2 (Hepatocellular carcinoma) | nih.gov |

| MMP-9 Inhibitor (AG-L-66085) | Reduced cell migration and angiogenesis | Y79 (Retinoblastoma) | nih.gov |

| Quercetin | Direct inhibition of enzyme activity | In vitro enzyme assay | researchgate.net |

| Green Tea Extract (GTE) | Dose-dependent inhibition of activity and expression | THP-1 Macrophages | mdpi.com |

Influenza neuraminidase is a viral surface glycoprotein (B1211001) that functions as an enzyme, cleaving sialic acid residues from host cell receptors. nih.gov This action is crucial for the release of newly formed virus particles from infected cells, allowing the infection to spread. As such, neuraminidase is a primary target for antiviral drugs like zanamivir (B325) and oseltamivir. nih.gov

The development of neuraminidase inhibitors often relies on structure-based drug design, using X-ray crystallographic data of the enzyme's active site. nih.gov High-throughput screening assays, which use the enzymatic activity of neuraminidase as a quantifiable measure of viral replication, are employed to identify novel inhibitors. nih.gov These assays can detect compounds that target either the virus directly or host factors involved in replication. nih.gov The search for new chemical scaffolds that can inhibit neuraminidase is ongoing, and acetamide derivatives could be evaluated in such screening platforms for potential anti-influenza activity.

The COVID-19 pandemic spurred intensive research into inhibitors of key SARS-CoV-2 proteins, which are essential for the viral life cycle.

Main Protease (Mpro/3CLpro) Inhibition: The SARS-CoV-2 main protease (Mpro) is a cysteine protease that cleaves the viral polyproteins into functional non-structural proteins, making it an indispensable enzyme for viral replication. nih.gov In vitro fluorescence-based protease assays are commonly used to screen for Mpro inhibitors. nih.gov While many studies have focused on specific natural products or repurposed drugs, the search for novel small molecule inhibitors is a key area of research. The acetamide scaffold represents a potential starting point for the design of such inhibitors.

NSP16-NSP10 Methyltransferase Inhibition: The SARS-CoV-2 nsp16 is a 2'-O-methyltransferase that, when complexed with its cofactor nsp10, methylates the 5' cap of viral RNA. nih.govelifesciences.orgnih.gov This modification helps the virus evade the host's innate immune system. nih.govnih.gov The interaction between nsp10 and nsp16 is essential for this enzymatic activity, and disrupting this complex or blocking the active site of nsp16 can inhibit viral replication. nih.govelifesciences.org In vitro assays, including liquid chromatography-mass spectrometry (LC-MS) based methods, have been developed to measure the 2'-O-methyltransferase activity and screen for inhibitors. nih.gov Research has shown that short peptides derived from the nsp10 interaction domain can inhibit the methyltransferase activity of the nsp16/10 complex, establishing a proof-of-concept for inhibitory strategies targeting this complex. nih.gov Furthermore, studies on related viruses have shown that acetamide derivatives can act as antiviral agents by inhibiting capsid assembly, demonstrating the potential of this chemical class to interfere with viral protein functions. nih.gov

Cellular Pathway Modulation and Receptor Interactions (In Vitro)

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. Dual agonists that activate both PPARα and PPARγ isoforms are of interest for treating type 2 diabetes and dyslipidemia. nih.gov Although direct data for 2-amino-N-(2-ethoxyphenyl)acetamide is unavailable, related structures have been explored. A study on a series of PPARα/γ dual agonists identified a potent partial agonist, (S)-6. nih.gov This compound was shown to bind to both the canonical and an alternative site on PPARγ. nih.gov Importantly, it inhibited the Cdk5-mediated phosphorylation of PPARγ at serine 273, a mechanism believed to confer antidiabetic effects without the side effects associated with full agonists like thiazolidinediones. nih.gov While it did not strongly induce adipocyte differentiation, it did enhance insulin-stimulated glucose uptake in 3T3-L1 adipocytes. nih.gov

Acetamide derivatives have been shown to interact with various membrane receptors and signaling pathways. Piracetam (2-oxo-1-pyrrolidine acetamide), a cyclic analogue, is thought to increase cell membrane permeability and modulate ion channels. wikipedia.org Another acetamide derivative, OSU-03012, has been shown to be a direct inhibitor of p21-activated kinase (PAK). researchgate.net In human thyroid cancer cell lines, OSU-03012 inhibited cell proliferation and PAK phosphorylation at lower concentrations than those required to inhibit PDK1-dependent AKT phosphorylation, suggesting that PAK is a primary target. researchgate.net

In Vitro Cytotoxicity and Antiproliferative Activities

The antiproliferative potential of various acetamide analogues has been evaluated against a range of human cancer cell lines.

New phenoxyacetamide derivatives were tested for cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, showing more promising activity against HepG2. mdpi.com Another study on 2-amino-1,4-naphthoquinone-benzamide derivatives found that all synthesized compounds were more potent than the standard drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov Specifically, compound 5e, an aniline (B41778) derivative, was the most potent against three tested cell lines (MDA-MB-231, SUIT-2, HT-29) and was nearly 79 times more potent than cisplatin against MDA-MB-231 cells. nih.gov

Derivatives of 2-amino thiophene (B33073) have also demonstrated significant antiproliferative activity against HeLa (cervical adenocarcinoma) and PANC-1 (pancreatic adenocarcinoma) cell lines, with some derivatives showing efficacy comparable to or greater than the standard drug doxorubicin. nih.gov Long-chain 1,2-diamines containing an amino group also exhibited cytotoxicity, with free diamines showing IC₅₀ values between 2.0 µM and 3.3 µM against a panel of six solid tumor cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of Acetamide Analogues Against Various Cancer Cell Lines

| Compound Class | Specific Analogue | Cell Line | Activity | Value (µM) |

|---|---|---|---|---|

| 2-Amino-1,4-naphthoquinone-benzamide | Compound 5e | MDA-MB-231 (Breast) | IC₅₀ | 0.4 |

| 2-Amino-1,4-naphthoquinone-benzamide | Compound 5l | MDA-MB-231 (Breast) | IC₅₀ | 0.4 |

| 2-Amino-1,4-naphthoquinone-benzamide | Cisplatin (Control) | MDA-MB-231 (Breast) | IC₅₀ | 31.5 |

| 2-Amino-1,4-naphthoquinone-benzamide | Compound 5e | HT-29 (Colon) | IC₅₀ | 0.5 |

| 2-Amino-1,4-naphthoquinone-benzamide | Cisplatin (Control) | HT-29 (Colon) | IC₅₀ | 25.4 |

| Acridine-thiosemicarbazone | DL-08 | B16-F10 (Melanoma) | IC₅₀ | 14.79 |

| Acridine-thiosemicarbazone | DL-08 | HepG2 (Liver) | IC₅₀ | 21.28 |

This table is interactive. You can sort and filter the data.

Evaluation Against Human Embryonic Kidney (HEK293) Cell Lines

The assessment of cytotoxicity against non-cancerous cell lines like the Human Embryonic Kidney (HEK293) is a critical step in the preliminary evaluation of a compound's safety profile. For analogues of this compound, studies have shown varying degrees of cytotoxicity. For instance, certain N'-[(substituted benzylidene)-2-(2-oxo-2H-benzopyran-4-yloxy)acetohydrazide] derivatives were evaluated for their cell viability against HEK293 cells using the MTT assay. researchgate.net This assay is crucial for determining the concentration at which a compound may become toxic to normal cells. In one study, synthesized hydrazide derivatives of metronidazole (B1676534) demonstrated high cell viability (over 75%) against HEK293 cells, suggesting a degree of safety for these specific analogues at the tested concentrations. researchgate.net The production of certain viral vectors in HEK293 cells can induce cytotoxicity through caspase-mediated apoptosis, a process that can be modulated by specific inhibitors. nih.gov This highlights the importance of understanding the cell death mechanisms when evaluating new compounds.

Assessment Against Human Lung Cancer (A549), Breast Cancer (MCF-7), and Liver Cancer (HePG-2) Cell Lines

Analogues of this compound have been extensively studied for their potential anticancer activities against various human cancer cell lines.

Human Lung Cancer (A549): Several novel compounds have shown cytotoxic activity against A549 cells. nih.govopenmedicinalchemistryjournal.com For example, a benzimidazole (B57391) derivative, se-182, exhibited significant, dose-dependent cytotoxic effects against A549 cells, with an IC₅₀ value of 15.80 µg/mL. jksus.org Another study on aminostilbene (B8328778) analogues also reported moderate cytotoxic activity against A549 cells, with IC₅₀ values ranging from 21.5 to 100 µM. ikm.org.my

Human Breast Cancer (MCF-7): The MCF-7 cell line has been a common target for evaluating the antitumor potential of acetamide derivatives. N-(2-hydroxyphenyl) acetamide (NA-2) was found to significantly inhibit the growth of MCF-7 cells, with an IC₅₀ of 1.65 mM after 48 hours of treatment. nih.gov Other studies have also reported the inhibitory effects of various compounds on MCF-7 cells. rsc.orgresearchgate.net For example, a phosphomolybdate-based hybrid solid showed considerable inhibitory effect against MCF-7 cells with an IC₅₀ value of 32.11 µmol L⁻¹. rsc.org

Human Liver Cancer (HePG-2): The HePG-2 cell line has also been used to screen for potential anticancer agents. The aforementioned benzimidazole derivative, se-182, was highly potent against HepG2 cells, with an IC₅₀ value of 15.58 µM, which was more effective than the reference drug cisplatin in that particular study. jksus.orgresearchgate.net Similarly, the phosphomolybdate hybrid solid demonstrated an IC₅₀ value of 33.79 µmol L⁻¹ against HepG2 cells. rsc.org

The following table summarizes the cytotoxic activity of various relevant analogues against these cancer cell lines.

| Compound/Derivative Class | Cell Line | IC₅₀ Value | Reference |

| Benzimidazole derivative (se-182) | A549 | 15.80 µg/mL | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 µM | jksus.orgresearchgate.net |

| Benzimidazole derivative (se-182) | MCF-7 | Not specified as most potent | jksus.org |

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | 1.65 mM | nih.gov |

| Phosphomolybdate hybrid solid (1) | A549 | 25.17 µmol L⁻¹ | rsc.org |

| Phosphomolybdate hybrid solid (1) | MCF-7 | 32.11 µmol L⁻¹ | rsc.org |

| Phosphomolybdate hybrid solid (1) | HepG2 | 33.79 µmol L⁻¹ | rsc.org |

| Aminostilbene analogues | A549 | 21.5 - 100 µM | ikm.org.my |

Induction of Cell Cycle Arrest and Proapoptotic Mechanisms

The anticancer effects of many compounds are often mediated through the induction of cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest: Analogues of this compound have been shown to induce cell cycle arrest at different phases. For instance, N-(2-hydroxyphenyl) acetamide (NA-2) was found to arrest the cell cycle at the G0/G1 phase in MCF-7 cells. nih.gov Another compound, surfactin, caused G2/M phase arrest in the same cell line. nih.gov This arrest is often associated with the regulation of cyclin-dependent kinases (Cdks) and cyclins. For example, genistein, a soy-derived isoflavone, induced G2/M phase arrest in bladder cancer cells by down-regulating cyclin A and cyclin B1 and up-regulating the Cdk inhibitor p21. mdpi.com

Proapoptotic Mechanisms: The induction of apoptosis is a key mechanism for eliminating cancer cells. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. nih.govnih.gov Studies on relevant analogues have demonstrated the hallmarks of apoptosis. For example, N-(2-hydroxyphenyl) acetamide was shown to induce apoptosis in MCF-7 cells by increasing the Bax/Bcl-2 ratio, which promotes mitochondrial membrane permeability and the release of pro-apoptotic factors. nih.govnih.gov Similarly, treatment of MCF-7 cells with a specific compound from a study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives resulted in a significant increase in both early and late apoptotic cell populations. nih.gov The activation of executioner caspases, such as caspase-3, leads to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.com

Antimicrobial and Antioxidant Properties (In Vitro Evaluation)

Beyond anticancer activity, acetamide derivatives have been investigated for their potential as antimicrobial and antioxidant agents.

Antibacterial Activity Against Various Bacterial Strains (e.g., E. coli, Salmonella typhi, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis)

Derivatives of acetamide have shown promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: In a study of 2-alkylthio-5-(4-N-acetyl(N-chloroacetyl)aminophenyl)-1,3,4-oxadiazoles, the compounds were found to be effective against Staphylococcus aureus and Bacillus subtilis. bas.bg Another study on 2-mercaptobenzothiazole (B37678) derivatives also reported significant antibacterial activity against S. aureus. nih.gov

Gram-Negative Bacteria: The same 2-mercaptobenzothiazole derivatives were also active against Escherichia coli and Salmonella typhi. nih.gov Specifically, compounds 2b and 2i from this series exhibited minimum inhibitory concentrations (MIC) close to the standard drug, levofloxacin, against these strains. nih.gov However, activity against Pseudomonas aeruginosa can be more variable among different derivatives. bas.bg

The antibacterial potential is often evaluated by measuring the zone of inhibition in agar (B569324) well diffusion assays or by determining the MIC. For example, snail slime extracts, which contain various bioactive compounds, showed significant zones of inhibition against S. aureus, S. typhi, B. subtilis, and E. coli. nih.gov

Table of Antibacterial Activity for Relevant Analogues

| Bacterial Strain | Compound Class | Activity Noted | Reference |

|---|---|---|---|

| Escherichia coli | 2-Mercaptobenzothiazole derivatives | Good activity, MIC comparable to levofloxacin | nih.gov |

| Salmonella typhi | 2-Mercaptobenzothiazole derivatives | Good activity, MIC comparable to levofloxacin | nih.gov |

| Pseudomonas aeruginosa | 2-Alkylthio-1,3,4-oxadiazole derivatives | Varied susceptibility | bas.bg |

| Staphylococcus aureus | 2-Mercaptobenzothiazole derivatives | Good activity, MIC comparable to levofloxacin | nih.gov |

| Staphylococcus aureus | 2-Alkylthio-1,3,4-oxadiazole derivatives | Susceptible | bas.bg |

| Bacillus subtilis | 2-Alkylthio-1,3,4-oxadiazole derivatives | Susceptible | bas.bg |

Antifungal Activity Against Fungal Strains (e.g., F. oxysporum, A. flavus, C. capsici, C. krusei)

The antifungal properties of acetamide analogues have also been a subject of investigation.

Fusarium oxysporum : This plant pathogenic fungus is a common target for antifungal screening. Various synthetic compounds, including brassinin (B1667508) analogs derived from L-tryptophan, have been evaluated for their ability to inhibit the mycelial growth of F. oxysporum. nih.govmdpi.comresearchgate.net In one study, metabolites from Pseudomonas aeruginosa Gxun-2, including 2-acetamidophenol, showed inhibitory effects on the spore germination and mycelial growth of F. oxysporum f. sp. cubense TR4. nih.gov

Other Fungal Strains: A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, demonstrated significant activity against yeasts such as Candida krusei. nih.gov The evaluation of antifungal activity is often quantified by determining the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC).

Assessment of In Vitro Antioxidant Capabilities

Several acetamide derivatives have been shown to possess in vitro antioxidant properties. This activity is typically assessed using assays that measure the compound's ability to scavenge free radicals.

ABTS Assay: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay is a common method used to evaluate antioxidant activity. nih.gov A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide showed moderate antioxidant activity using this assay. nih.gov

DPPH Assay: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is another widely used method. N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide derivatives were evaluated for their antioxidant potential using both DPPH and ABTS assays, with some compounds showing notable activity. nih.gov

Mechanism of Action: Some analogues, such as N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide, exert their antioxidant effects by activating the Nrf2-ARE pathway. evitachem.com This leads to the increased expression of antioxidant proteins like heme oxygenase-1 (HO-1), protecting cells from oxidative stress. evitachem.com

These findings suggest that the acetamide scaffold is a versatile backbone for the development of compounds with a wide range of biological activities.

Structure Activity Relationship Sar Studies of 2 Amino N 2 Ethoxyphenyl Acetamide Derivatives

Impact of Ethoxyphenyl Moiety Modifications on Biological Activity

The ethoxyphenyl group is a critical pharmacophoric feature, influencing how the molecule interacts with its biological targets. Alterations to this moiety, either by changing the substituent on the ethoxy group or by modifying its position on the phenyl ring, can have profound effects on the compound's activity profile.

Replacing the ethoxy group with other substituents like methoxy (B1213986), hydroxyl, or halogens can significantly alter a compound's biological activity by affecting its steric, electronic, and lipophilic properties. For instance, in a related series of N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides, which are analogs where the ethoxy group is replaced by a methoxy group, potent antiplatelet activity was observed. nih.gov The methoxy group, being slightly smaller than the ethoxy group, can lead to different binding conformations or strengths within a receptor pocket.

Research on other aromatic acetamides has shown that electron-donating groups, such as methoxy, can enhance activity. In studies on cholinesterase inhibitors, it was found that a 2-methoxy phenyl group substitution resulted in the highest potency for both AChE and BChE inhibition. mdpi.com This suggests that the electronic properties of the alkoxy group are crucial. A hydroxyl group, which can act as a hydrogen bond donor and acceptor, would introduce more significant changes in polarity and interaction capabilities compared to the relatively non-polar ethoxy or methoxy groups. Halogen substituents would introduce electron-withdrawing effects and increase lipophilicity, which could also modulate activity, depending on the specific nature of the target interaction.

In contrast, derivatives containing a para-ethoxyphenyl moiety, such as Acetamide (B32628), N-butyl-2-((4-ethoxyphenyl)amino)-, have also been synthesized and investigated for their biological properties. ontosight.aiontosight.ai The shift from the ortho to the para position would significantly alter the molecule's shape, moving the ethoxy group away from the acetamide linkage. This change can affect intramolecular interactions and the way the molecule presents itself to a receptor, potentially leading to a different or diminished biological response compared to the 2-ethoxyphenyl isomer.

Role of the Acetamide Backbone and its Substituents

The acetamide backbone serves as the central scaffold of the molecule, and its structural integrity is often crucial for biological activity. ontosight.ai It can participate in critical hydrogen bonding interactions with target receptors or enzymes. ontosight.ai

Modifications at the alpha-carbon of the acetamide chain can influence the compound's conformational flexibility and steric profile. Introducing substituents at this position can lock the molecule into a more rigid conformation, which may be more or less favorable for binding. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, researchers introduced two methyl groups at the alpha-carbon to create a 2-methylpropanamide structure. mdpi.com Such gem-dialkyl substitution can have multiple effects, including restricting bond rotation and altering metabolic stability. The impact of such a change is highly target-dependent; it could enhance activity by forcing an optimal binding conformation or decrease it by introducing steric hindrance.

The nitrogen atom of the acetamide group and the terminal amino group provide sites for substitution that can profoundly impact receptor binding and efficacy. In a study of novel antiplatelet agents based on a 2-(2-methoxyphenyl)acetamide (B3022822) scaffold, a series of N-substituted derivatives were synthesized and evaluated. nih.gov The results demonstrated that the nature of the N-substituent was critical for activity. The most active compounds featured specific arylethylamino groups attached to the alpha-carbon. nih.gov Functional and binding studies of these compounds indicated they act as low-affinity partial agonists at the 5-HT₂ₐ receptor. nih.gov

The following table details the antiplatelet activity of selected N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamide analogs, highlighting the significant influence of the N-substituent on inhibitory concentration (IC₅₀). nih.gov

| Compound | Substituent Structure | Antiplatelet Activity (IC₅₀ in µM) |

|---|---|---|

| 6f | N-(4-Fluorophenethyl) | 0.39 ± 0.07 |

| 9e | N-(3-Chlorophenethyl) | 0.59 ± 0.10 |

| 7d | N-(4-Methoxyphenethyl) | 0.92 ± 0.24 |

| Sarpogrelate (B137540) (Reference) | - | 5.41 ± 1.25 |

Influence of Other Incorporated Functional Groups and Heterocycles on Activity Profiles

Incorporating additional functional groups or heterocyclic rings into the core structure is a common strategy to explore new interactions with biological targets and improve pharmacological properties. For example, integrating heterocyclic moieties like thiazole (B1198619), pyrimidine (B1678525), or quinazoline (B50416) can introduce new hydrogen bonding sites, alter electronic distribution, and enhance binding affinity. archivepp.commdpi.com